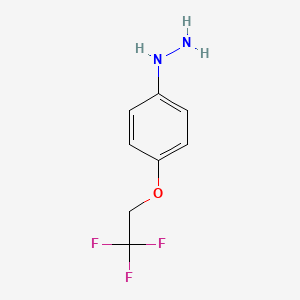
4-(2,2,2-Trifluoroethoxy)phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is an organic compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenylhydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The trifluoroethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine
- 4-(2,2,2-Trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)benzaldehyde
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is unique due to its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C8H9F3N2O |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2 |
InChI-Schlüssel |
BUVKPKXJYPANIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


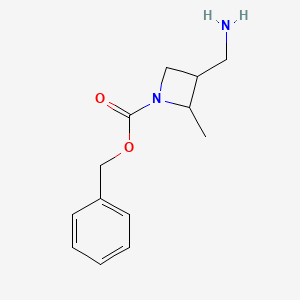
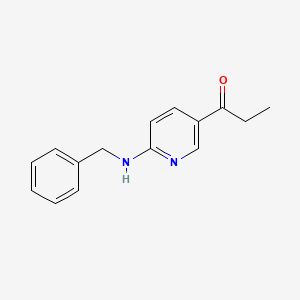

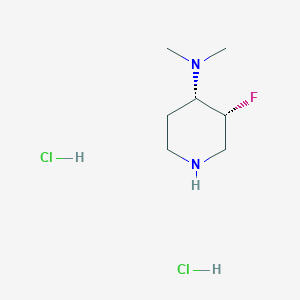
![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
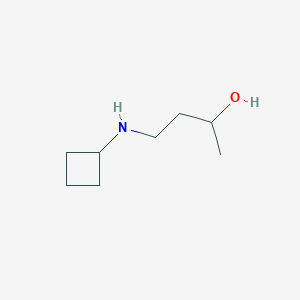
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
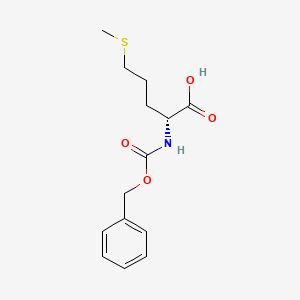
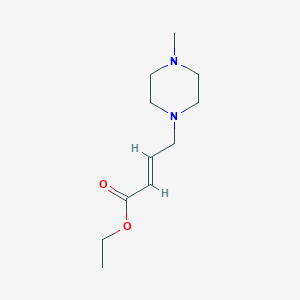
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)

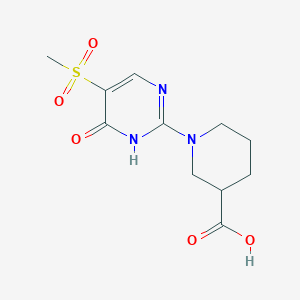
![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)

